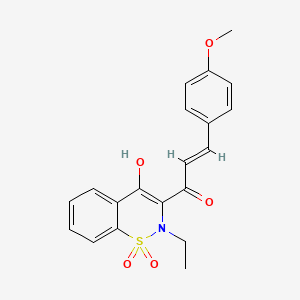

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

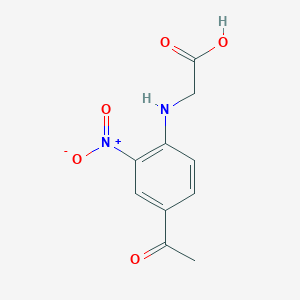

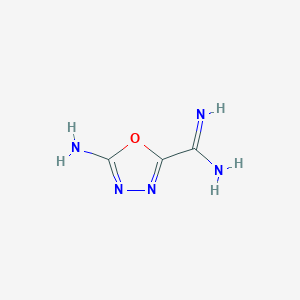

The molecular structure of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine is characterized by the presence of a fluorine atom and a piperidin-1-ylmethyl group attached to a pyridine ring.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine.Physical And Chemical Properties Analysis

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine is a liquid at 20°C . It has a refractive index of 1.47 and a specific gravity of 1.13 .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine is a valuable intermediate in the synthesis of pharmaceuticals. Its piperidine moiety is a common structural component in many drugs, contributing to a wide range of pharmacological activities . The compound’s ability to act as a building block for more complex structures makes it integral in the development of new medicinal agents.

Biological Activity Modulation

The introduction of the fluorine atom in the pyridine ring can significantly alter the biological activity of a compound. Fluorine’s high electronegativity and small size allow it to modulate the biochemical properties of molecules, potentially leading to enhanced efficacy and selectivity in drug targets .

Agricultural Chemistry

In the field of agricultural chemistry, fluorinated compounds like 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine are explored for their potential as pesticides or herbicides. The presence of fluorine can improve the physical and biological properties of these compounds, making them more effective and environmentally stable .

Material Science

This compound’s structural features may be utilized in material science, particularly in the development of organic semiconductors or as a ligand in coordination chemistry to create novel materials with specific electronic or photonic properties .

Neuroscience Research

The piperidine derivative is of interest in neuroscience research due to its structural similarity to neurotransmitters. It could serve as a scaffold for designing molecules that interact with neural receptors, aiding in the study of brain function and the treatment of neurological disorders .

Radiopharmaceutical Development

Fluorinated pyridines are often used in the synthesis of radiolabeled compounds for imaging techniques like PET scans. The incorporation of fluorine-18 into pyridine derivatives makes them suitable for use as diagnostic agents in cancer and other diseases .

Organocatalysis

The compound can also find application in organocatalysis, where it may act as a ligand or a catalyst component in various organic reactions. This could lead to more efficient and selective synthesis pathways in organic chemistry .

Environmental Monitoring

Due to its distinctive chemical structure, 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine could be used as a marker or tracer in environmental studies to monitor the presence and movement of certain chemicals in ecosystems .

Safety and Hazards

Direcciones Futuras

Fluoropyridines, including 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine, have potential applications in various fields, including the pharmaceutical and agrochemical industries . The interest toward development of fluorinated chemicals has been steadily increased . Therefore, it is expected that many novel applications of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine will be discovered in the future.

Propiedades

IUPAC Name |

2-fluoro-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBGISSAQRTHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)

![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)

![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)